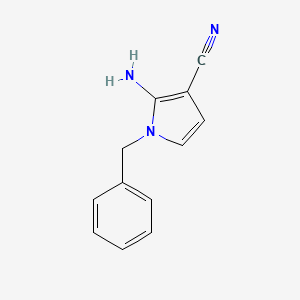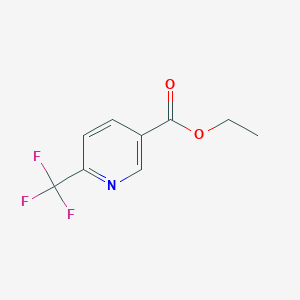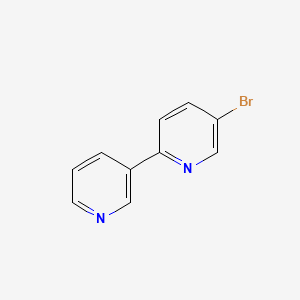
6-Methylquinolin-2(1H)-one
Overview
Description
6-Methylquinolin-2(1H)-one is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methyl group at the 6th position and a keto group at the 2nd position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as 6-amino-2-methylquinoline have been used as precursors for fluorescent probes , metal chelating agents , and antimicrobial agents . These applications suggest that the compound may interact with various biological targets, including proteins and metal ions.
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal chelation .
Biochemical Pathways
For instance, if the compound acts as a fluorescent probe, it may be involved in signal transduction pathways. If it acts as a metal chelating agent, it may affect metal-dependent enzymatic reactions .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Based on its potential applications, it may induce fluorescence in target cells, chelate metal ions, or exert antimicrobial effects .
Action Environment
The action, efficacy, and stability of 6-Methylquinolin-2(1H)-one can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with targets. Temperature and light exposure can also affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylquinolin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzyl ketones with acetic anhydride. The reaction typically requires heating under reflux conditions to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or copper can significantly improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methylquinolin-2-ol.
Substitution: Electrophilic substitution reactions can occur at the 3rd or 4th position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Methylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and keto groups.
6-Methylquinoline: Similar structure but lacks the keto group.
2-Quinolinone: Lacks the methyl group at the 6th position.
Uniqueness: 6-Methylquinolin-2(1H)-one is unique due to the presence of both the methyl and keto groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and broaden its range of applications compared to its analogs.
Properties
IUPAC Name |
6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXUHOSYWFSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481812 | |
| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-34-3 | |
| Record name | 6-Methylquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key structural features of 6-Methylquinolin-2(1H)-one and how is it typically characterized?
A1: this compound is a heterocyclic compound featuring a quinoline core with a methyl group at the 6th position and a carbonyl group at the 2nd position. This structure allows for various derivatizations and modifications, leading to a range of biological activities.
- Spectroscopic Data: Researchers commonly employ techniques like IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of synthesized this compound derivatives. [, , , , ] For instance, the presence of characteristic peaks in the NMR spectra, corresponding to the protons and carbons in the quinoline ring system and the methyl group, provides strong evidence for its structure.
Q2: The provided research mentions synthesizing various derivatives of this compound. What is one approach to achieving this, and what are the potential benefits?
A2: One efficient method for synthesizing diverse 12-methyl-7-phenylbenzo[h]naphtho[b][1,6]naphthyridin-8-one derivatives, which are structurally related to this compound, involves a multi-component reaction. [] This reaction uses 4-hydroxy-6-methylquinolin-2(1H)-one, 1-naphthylamine, and various aldehydes under microwave irradiation. This approach offers several advantages:
Q3: The research indicates that certain derivatives of this compound show promising anticancer activity. Could you elaborate on the structure-activity relationship (SAR) findings?
A3: While the provided papers don't delve deeply into the SAR of this compound itself regarding anticancer activity, one study describes the synthesis and evaluation of cyclometalated iridium(III) complexes containing terpyridyl-based ligands derived from this compound. [] This research offers insights into how structural modifications influence the biological activity:
Q4: Beyond anticancer activity, are there other areas where the biological activity of this compound derivatives is being explored?
A4: Yes, researchers are actively investigating the potential of this compound derivatives in other therapeutic areas. One study identified a novel α1B-adrenoceptor antagonist based on the this compound scaffold. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)
![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)




![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

